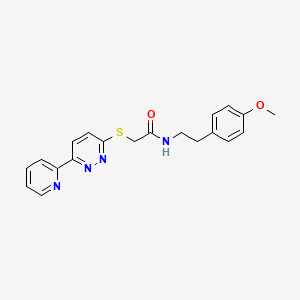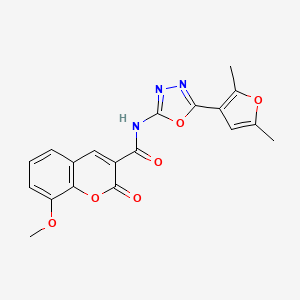
Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate, also known as MDG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a glycine derivative and is synthesized using specific chemical methods. In
Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis and crystal structure of related compounds, providing insights into their molecular-electronic structures and kinetic properties. For instance, Rublova et al. (2017) synthesized two new structural isomers related to the compound of interest by interacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. These compounds were structurally characterized through X-ray single crystal diffraction, revealing their molecular crystals organized by hydrogen bonds of C-H⋯O type (Rublova et al., 2017).
Reactions and Chemical Properties
The sulfonation of phenols and related compounds has been studied, shedding light on reaction mechanisms that could be relevant for understanding the behavior of Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate in chemical processes. Wit et al. (2010) explored the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols, offering insights into the reaction mechanisms and product distributions, which could have implications for the reactivity and applications of similar compounds (Wit et al., 2010).
Environmental and Metabolism Studies
Krause and Schöler (2000) investigated the behavior of related compounds, such as N-(phenylsulfonyl)-glycine, in a municipal sewage treatment plant. Their study provides an understanding of how such compounds might behave in environmental settings and the potential for microbial methylation, which could be pertinent when considering the environmental stability and degradation of Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate (Krause & Schöler, 2000).
properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-8-7-11-16(14(13)2)18(12-17(19)22-3)23(20,21)15-9-5-4-6-10-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSIQFUHCSLBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide](/img/structure/B2815452.png)


![(3-Fluoro-4-methylphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2815455.png)
![3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2815462.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2815466.png)
![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2815467.png)
![1-(benzo[d]thiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide](/img/structure/B2815468.png)
![3-((2-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2815470.png)



![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B2815475.png)